molecular formula C5H7N3O B134806 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone CAS No. 153334-40-8

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone

Cat. No. B134806
M. Wt: 125.13 g/mol
InChI Key: PCPJVVIQUZWMED-UHFFFAOYSA-N
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Description

The compound 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone is a derivative of the 1,2,4-triazole family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science due to the unique properties of the triazole ring. The triazole derivatives are of particular interest in the synthesis of various heterocyclic compounds, which often exhibit biological activity or can serve as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cycloaddition of azides to a suitable dipolarophile. In the case of 1,2,3-triazole derivatives, the cycloaddition of arylazides to acetylacetone has been employed to obtain various substituted ethanones . Similarly, nucleophilic substitution reactions have been used to synthesize key intermediates like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is crucial for the production of agricultural fungicides . These methods demonstrate the versatility of triazole chemistry in synthesizing a wide range of functionalized compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the structure of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime was elucidated using NMR and single-crystal X-ray analysis . These techniques are essential for verifying the identity and purity of the synthesized compounds and for understanding their three-dimensional arrangement, which is critical for their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical transformations, expanding their utility in synthetic chemistry. For example, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones can be transformed into acetic acids by the Wilgerodt-Kindler method . Additionally, reactions with isatin yield quinolinecarboxylic acids, which are compounds of interest due to their potential pharmacological activities . These reactions highlight the reactivity of the triazole moiety and its ability to participate in the construction of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents on the triazole ring. For instance, novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives exhibit specific optical properties, such as UV-vis absorption and fluorescence, which are dependent on the substituents attached to the triazole ring . These properties are not only important for the potential application of these compounds in materials science but also for their identification and characterization during the synthesis process.

Scientific Research Applications

Synthesis and Transformations

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone and its derivatives are actively researched for their synthetic applications and transformations. For instance, derivatives of 1,2,3-triazole obtained by cycloaddition of arylazides to acetylacetone undergo transformations with isatin to yield quinolinecarboxylic acids and react with 5-phenyl-4-amino-4H-1,2,4-triazol-3-thiol to produce triazolothiadiazole compounds. These reactions highlight the compound's versatility in synthesizing novel heterocyclic compounds with potential biological activities (Pokhodylo et al., 2009).

Corrosion Inhibition

Research on 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone derivatives also extends to their application as corrosion inhibitors. A specific derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), has been synthesized and tested as a new corrosion inhibitor for mild steel in a hydrochloric acid environment. MPTE showed high inhibition efficiency, suggesting its potential utility in protecting metals from corrosion, which is crucial in various industrial applications (Jawad et al., 2020).

Antimicrobial Activity

Some derivatives of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone exhibit antimicrobial properties, making them subjects of investigation in the search for new antimicrobial agents. For example, substituted 1,2,3-triazoles synthesized through 1,3-dipolar cycloaddition reactions have been evaluated for their antimicrobial activities, showing promising results against various microbial strains. This suggests their potential use in developing new antimicrobial drugs or agents (Holla et al., 2005).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazoles can vary depending on their specific structure. Some 1,2,4-triazoles are classified as hazardous and can cause harm if ingested or if they come into contact with the skin .

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, future research in this area is likely to focus on the development of new synthetic methods and the exploration of new biological targets . Additionally, efforts to improve the safety profile of these compounds will also be an important area of future research .

properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-7-6-3-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPJVVIQUZWMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone

CAS RN

153334-40-8
Record name 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one
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